Pyrazine-2,5-diamine dihydrochloride
Description
Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0; molecular formula: C₄H₈Cl₂N₄) is a pyrazine derivative with two amine groups at the 2 and 5 positions, forming a dihydrochloride salt. It is commonly used in coordination chemistry and pharmaceutical research due to its ability to act as a ligand or intermediate. Key properties include a boiling point of 372.1°C at 760 mmHg, though data on melting point, solubility, and log Pow remain unavailable . Commercial samples are available at 95–97% purity, with hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
Properties
IUPAC Name |
pyrazine-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.2ClH/c5-3-1-7-4(6)2-8-3;;/h1-2H,(H2,6,7)(H2,5,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKJUORFNIUYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine Derivatives
2,6-Pyrazinediamine (CAS: 41536-80-5; C₄H₆N₄)
- Structural Difference : Amine groups at 2 and 6 positions instead of 2 and 3.
- Impact : Altered symmetry may reduce chelation efficiency with metals compared to 2,5-diamine derivatives.
- Purity : 97% .
Pyrazine-2,5-diyldimethanol (pyzdmH₂)
- Structural Difference: Methanol substituents replace amine groups.
- Applications : Used to synthesize coordination polymers with Cu, Zn, and Cd. Forms stable crystals (melting point: 77–80°C) via NaBH₄ reduction of dimethyl pyrazine-2,5-dicarboxylate .
- Analysis : Characterized via NMR, IR, and X-ray crystallography .
2,5-Dimethylpyrazine (CAS: 123-32-0; C₆H₈N₂)
Diamine Salts and Heterocyclic Analogues
(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7; C₅H₁₃N₃O·(HCl)₂)
- Structural Difference : Contains an amide group and a five-carbon chain.
1-(3,5-Dichlorophenyl)piperazine Dihydrochloride (CAS: 76835-16-0; C₁₀H₁₂Cl₂N₂·2HCl)
- Structural Difference : Piperazine ring with dichlorophenyl substituent.
- Applications: Potential use in neuropharmacology due to structural similarity to piperazine-based drugs .
Toluene-2,5-diamine Dihydrochloride
Piperazine Derivatives
Piperazine-2,3-dicarboxylic Acid Derivatives
- Structural Difference : Six-membered ring with two nitrogen and two carboxylic acid groups.
- Applications : Act as dual antagonists of NMDA and GluK1 receptors in neurological research .
(2S,5R)-2,5-Dimethyl-1-(phenylmethyl)piperazine Dihydrochloride
Comparative Analysis Table
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